molecular formula C9H8Cl2O2 B1524674 Methyl 2-chloro-2-(3-chlorophenyl)acetate CAS No. 91085-55-1

Methyl 2-chloro-2-(3-chlorophenyl)acetate

Cat. No. B1524674
CAS RN: 91085-55-1
M. Wt: 219.06 g/mol
InChI Key: XVNGCYNGUGKRFR-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-2-(3-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H8Cl2O2 . It has a molecular weight of 219.07 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 . This indicates that the compound contains a methyl group (CH3) attached to an acetate group (CO2), which is further attached to a 2-chlorophenyl group .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-2-(3-chlorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 219.07 and a refractive index of 1.5240 to 1.5260 at 20°C .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-chloro-2-(3-chlorophenyl)acetate is a compound involved in various chemical synthesis processes due to its reactivity. One study described the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for Drosophila nicotinic receptors, highlighting its use in creating compounds for biological receptor studies. This process utilized alpha-nitro ketone intermediates, showcasing the compound's role in intricate chemical reactions (Nanjing Zhang, M. Tomizawa, & J. Casida, 2004). Another example of its application includes the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, where the effects of various reaction conditions on yield were investigated, indicating its importance in fine-tuning chemical synthesis processes (Wang Guo-hua, 2008).

Environmental and Biological Applications

Research has also explored the environmental applications of related chlorophenyl compounds. For instance, the degradation of 2,4,6-trichlorophenol through potentiostatic experiments revealed the influence of bacterial communities on degradation efficiency, pointing towards potential environmental remediation uses (Hao Xu et al., 2018). Additionally, studies on the rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic conditions suggest a novel approach to soil remediation, highlighting how certain chemical environments can enhance the degradation of pollutants (Zhi-man Yang et al., 2017).

Advanced Chemical Synthesis Techniques

Ionic liquids and ultrasound irradiation have been applied in the synthesis of trisubstituted imidazoles, demonstrating the compound's role in promoting efficient, environmentally friendly chemical reactions (Hongjun Zang et al., 2010). Additionally, the synthesis of Clopidogrel Sulfate illustrates the compound's utility in pharmaceutical applications, where it serves as an intermediate in the production of therapeutically relevant molecules (Hu Jia-peng, 2012).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation and respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 2-chloro-2-(3-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNGCYNGUGKRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(3-chlorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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